9-Ethyl-1-oxa-4-azaspiro[5.5]undecane
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H21NO |
|---|---|
Molecular Weight |
183.29 g/mol |
IUPAC Name |
9-ethyl-1-oxa-4-azaspiro[5.5]undecane |
InChI |
InChI=1S/C11H21NO/c1-2-10-3-5-11(6-4-10)9-12-7-8-13-11/h10,12H,2-9H2,1H3 |
InChI Key |
DVXLFEBATROBMX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC2(CC1)CNCCO2 |
Origin of Product |
United States |
Synthetic Methodologies for 9 Ethyl 1 Oxa 4 Azaspiro 5.5 Undecane and Analogous Oxa Aza Spiro 5.5 Undecane Structures
General Principles of Spiro[5.5]undecane Formation
The formation of a spiro[5.5]undecane framework, a bicyclic system with two six-membered rings joined by a common carbon atom, is a cornerstone of various synthetic endeavors. wikipedia.org The strategic construction of this scaffold hinges on the creation of the quaternary spiro-carbon atom and the subsequent or simultaneous closure of the second ring.
Strategies for Constructing the Spirocenter
The creation of the spirocenter, a quaternary carbon atom that serves as the pivot for two rings, is a critical step in the synthesis of spirocyclic compounds. Various strategies have been developed to achieve this, often involving the formation of a key intermediate that facilitates the subsequent ring closure.
One common approach involves the double alkylation of a pro-spirocyclic precursor. This method typically utilizes a substrate with an active methylene (B1212753) group flanked by two electron-withdrawing groups, which is reacted with a dihaloalkane. The initial alkylation forms a linear chain, and a subsequent intramolecular alkylation generates the spirocenter.
Another powerful strategy is the use of rearrangement reactions. For instance, the pinacol rearrangement of a vicinal diol can lead to the formation of a spiroketone, where one of the alkyl groups migrates to generate the quaternary carbon. Similarly, Wagner-Meerwein rearrangements in carbocationic intermediates can also result in the formation of a spirocyclic core.
The Diels-Alder reaction, a [4+2] cycloaddition, can also be employed to construct the spirocenter in a highly stereocontrolled manner. By using a diene and a dienophile that are appropriately substituted, the resulting cycloadduct can contain the desired spirocyclic framework.
Ring-Closing Approaches in Spirocyclic Synthesis
Once the precursor bearing the nascent spirocenter is assembled, various ring-closing methodologies can be employed to complete the spirocyclic system. The choice of strategy is often dictated by the functional groups present in the substrate and the desired complexity of the final product.
Ring-Closing Metathesis (RCM): This powerful reaction, often catalyzed by ruthenium-based catalysts, has become a staple in the synthesis of cyclic and spirocyclic compounds. wikipedia.orgarkat-usa.org RCM involves the intramolecular reaction of two terminal alkenes to form a cycloalkene and a volatile byproduct, typically ethylene. wikipedia.org This method is valued for its functional group tolerance and its ability to form rings of various sizes. organic-chemistry.org For the synthesis of spiro[5.5]undecanes, a substrate containing two appropriately positioned vinyl groups can be cyclized to form one of the six-membered rings of the spirocycle. semanticscholar.org
Intramolecular Aldol Condensation: The intramolecular aldol reaction is a classic and effective method for forming five- and six-membered rings. libretexts.org This reaction involves the enolate of one carbonyl group attacking another carbonyl group within the same molecule, leading to a cyclic β-hydroxy carbonyl compound, which can then dehydrate to form a cyclic α,β-unsaturated carbonyl compound. libretexts.orgrsc.org For spirocycle synthesis, a diketone with a suitable chain length connecting the two carbonyl groups can undergo intramolecular aldol condensation to form the second ring of the spiro[5.5]undecane system. The thermodynamic stability of the resulting five- or six-membered ring often drives the reaction towards the desired product. libretexts.org
Targeted Synthesis of the 1-Oxa-4-azaspiro[5.5]undecane Core
The synthesis of the specific 1-oxa-4-azaspiro[5.5]undecane core, which contains both oxygen and nitrogen heteroatoms, requires tailored strategies that can accommodate the unique reactivity of these elements. Annulation reactions, which involve the formation of a new ring onto an existing one, are particularly well-suited for this purpose.
Annulation Reactions for Oxa-aza Spiro[5.5]undecane Formation
Annulation reactions provide a convergent and efficient means to construct the bicyclic core of oxa-aza spiro[5.5]undecanes. These reactions typically involve a sequence of bond-forming events that culminate in the formation of the new heterocyclic ring.
The Robinson annulation is a classic organic reaction that combines a Michael addition with an intramolecular aldol condensation to form a six-membered ring. researchgate.net While traditionally used for the synthesis of carbocyclic systems, derivatives of this reaction, such as the aza-Robinson annulation, have been developed for the synthesis of nitrogen-containing heterocycles. nih.gov
An aza-Robinson annulation strategy can be envisioned for the synthesis of a 1-oxa-4-azaspiro[5.5]undecanone precursor. This would involve the conjugate addition of a cyclic imide to a vinyl ketone, followed by a triflic acid-mediated intramolecular aldol condensation. This approach has been successfully employed for the synthesis of fused bicyclic amides and demonstrates the potential for creating densely functionalized heterocyclic systems. nih.gov
| Reactant 1 | Reactant 2 | Key Reaction Steps | Product Type |
| Cyclic Imide | Vinyl Ketone | 1. Conjugate Addition 2. Intramolecular Aldol Condensation | Fused Bicyclic Amide |
| Cyclic Ketone | Methyl Vinyl Ketone | 1. Michael Addition 2. Intramolecular Aldol Condensation | Bicyclic α,β-Unsaturated Ketone |
The Michael addition, or conjugate addition, is a versatile reaction for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net In the context of 1-oxa-4-azaspiro[5.5]undecane synthesis, Michael addition strategies, particularly tandem or double Michael additions, can be employed to construct the heterocyclic rings.
A plausible approach involves a tandem oxa-Michael/aza-Michael reaction. For instance, a substrate containing both a hydroxyl and an amino group could react with a suitable α,β-unsaturated carbonyl compound. The initial oxa-Michael addition would form a six-membered oxygen-containing ring, and a subsequent intramolecular aza-Michael addition would then form the nitrogen-containing ring, thus completing the spirocyclic system.
A stereoselective synthesis of diazaspiro[5.5]undecane derivatives has been achieved through a base-promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diarylideneacetones. researchgate.net This cascade cyclization proceeds in excellent yields and demonstrates the power of double Michael additions in constructing spiro-heterocyclic systems. A similar strategy could be adapted for the synthesis of the 1-oxa-4-azaspiro[5.5]undecane core by using a precursor that incorporates an oxygen atom in the appropriate position.
| Reaction Type | Key Features | Application in Spirocycle Synthesis |
| Tandem oxa-Michael/aza-Michael | Sequential addition of oxygen and nitrogen nucleophiles to an α,β-unsaturated system. | Stepwise formation of the two heterocyclic rings of the spiro[5.5]undecane core. |
| Double Michael Addition | Two consecutive Michael additions to a suitable acceptor. | Formation of both rings of the spirocycle in a cascade process, often with high stereoselectivity. researchgate.net |
Intramolecular Cyclization Pathways
Intramolecular reactions are powerful tools for constructing cyclic and polycyclic systems, often offering high levels of regio- and stereocontrol. These pathways involve a single molecule containing all the necessary functional groups that react to form the target spirocyclic scaffold.
Nucleophilic cyclization is a fundamental strategy for heterocycle synthesis. In the context of oxa-aza spiro compounds, the intramolecular ring-opening of an epoxide by an amine nucleophile is a key transformation. This reaction proceeds via an SN2 mechanism, where the amine attacks one of the electrophilic carbon atoms of the epoxide ring, leading to the concurrent formation of a C-N bond and a hydroxyl group. libretexts.org
The process is highly regioselective, with the nucleophilic attack typically occurring at the less sterically hindered carbon of the epoxide, particularly under neutral or basic conditions. libretexts.org In acidic media, the reaction can be altered as the epoxide oxygen is protonated, making the ring more reactive. libretexts.org For the synthesis of a spiro[5.5]undecane system, a suitably substituted cyclohexane (B81311) or piperidine (B6355638) precursor bearing an amine and an epoxide-containing side chain is required. The intramolecular attack of the amine on the epoxide closes the second ring, creating the spiro center. This method provides a direct route to β-amino alcohols embedded within the cyclic framework. rsc.org The versatility of this approach is demonstrated by its application in various syntheses, often proceeding under mild, metal- and solvent-free conditions. rsc.org
Table 1: Representative Conditions for Nucleophilic Epoxide Ring-Opening by Amines This table is a generalized representation based on common methodologies.
| Catalyst/Medium | Temperature | Selectivity | Yield | Reference |
| Acetic Acid | Room Temp. - Reflux | High Regioselectivity | High | rsc.org |
| Iridium Trichloride | Room Temperature | High Regioselectivity | Excellent | |
| Heteropoly Acid in Water | Not specified | High Regioselectivity | Moderate to Excellent | |
| Amberlist-15 | Mild Conditions | High Regioselectivity | Good to Excellent |
Radical-Mediated Cyclizations (e.g., N-Radical Hydrogen Atom Transfer)
Radical cyclizations offer an alternative pathway to complex molecular architectures and are particularly useful for forming C-C and C-heteroatom bonds. researchgate.net A key process in this category is the hydrogen atom transfer (HAT), a concerted movement of a proton and an electron. scripps.edu In the synthesis of nitrogen-containing heterocycles, an N-radical can be generated, which then participates in a cyclization cascade.
One advanced strategy involves photocatalysis to generate the necessary radical species under mild conditions. researchgate.net For instance, a photocatalytic spirocyclization has been developed that proceeds through an energy transfer (EnT) mechanism. nih.gov In a relevant analogous process, an iminyl radical undergoes a 5-exo-trig cyclization, followed by a subsequent radical addition and a crucial 1,5-hydrogen atom transfer (HAT) event. nih.gov This HAT step generates a new radical intermediate that continues the cascade to construct the spiro quaternary carbon stereocenter. nih.gov Modulating the photocatalysis from a redox pathway to an energy transfer mechanism can prevent the formation of undesirable intermediates and create a better environment for enantiocontrol. researchgate.net While challenging, 1,4-hydrogen atom abstraction has also been successfully incorporated into catalytic radical processes to construct cyclic structures. nih.gov
The Prins reaction, which involves the electrophilic addition of an aldehyde or ketone to an alkene or alkyne followed by nucleophilic capture, can be designed as a cascade process to build complex polycyclic systems. acs.org A novel Prins cascade cyclization has been developed specifically for the synthesis of 1,9-dioxa-4-azaspiro[5.5]undecane derivatives, which are structural analogs of the target compound. acs.orgnih.gov
This methodology involves the coupling of various aldehydes with N-(4-hydroxy-2-methylenebutyl)-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide. acs.orgnih.gov The reaction is initiated by the formation of an oxocarbenium ion from the aldehyde, which is then attacked by the homoallylic alcohol moiety. A subsequent cyclization involving the tethered hydroxyl group and the sulfonamide nitrogen atom leads to the formation of the spiromorpholinotetrahydropyran skeleton in a single synthetic operation. acs.orgnih.gov This represents the first reported synthesis of such structures through a Prins bicyclization. acs.org
Multicomponent Reaction Approaches
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials, are highly valued for their efficiency and atom economy. researchgate.net These reactions are powerful tools for rapidly generating molecular diversity.
Domino reactions, also known as cascade reactions, involve multiple bond-forming transformations that occur sequentially without isolating intermediates. The Knoevenagel/Michael/cyclization sequence is a robust domino process for synthesizing highly substituted spirocyclic compounds. unimi.it This methodology has been successfully employed to construct spiro[4H-pyran-3,3′-oxindoles] and other complex spiro skeletons. buchler-gmbh.com
The sequence typically begins with a Knoevenagel condensation between an activated methylene compound (like malononitrile) and a carbonyl compound (such as isatin). buchler-gmbh.comnih.gov The resulting adduct then acts as a Michael acceptor for a nucleophile, initiating a Michael addition. unimi.it This is followed by an intramolecular cyclization and subsequent dehydration or rearrangement to yield the final spiro product. researchgate.net Microwave-assisted protocols using green solvents like ethanol and ionic liquid catalysts have been developed to enhance the efficiency and environmental friendliness of this methodology, providing good yields for a variety of spiro compounds. nih.govresearchgate.netscilit.com
Table 2: Examples of Domino Knoevenagel/Michael/Cyclization Reactions for Spiro Compounds
| Reactants | Catalyst/Conditions | Product Type | Yield | Reference |
| Isatin, Malononitrile, Barbituric Acid | 1-methylimidazolium chloride, Ethanol, Microwave | Spiro Compounds | 43-98% | nih.gov |
| Isatin, Malononitrile, β-Diketones | Cupreine Base | Spiro[4H-pyran-3,3′-oxindoles] | Not specified | buchler-gmbh.com |
Three-Component Reactions for Spiro[dihydropyridine-oxindole] Analogues
A straightforward and convenient protocol for the synthesis of novel spiro[dihydropyridine-oxindole] derivatives has been developed utilizing a three-component reaction. researchgate.netbeilstein-journals.orgnih.gov This reaction involves combining an arylamine, isatin, and cyclopentane-1,3-dione in acetic acid at room temperature. beilstein-journals.orgnih.gov
The reaction proceeds over 9-12 hours, and the resulting spirocyclic products precipitate from the reaction mixture and can be collected by simple filtration. beilstein-journals.org This method offers a high degree of atom economy and operational simplicity for accessing complex spirooxindole structures. researchgate.net The scope of the reaction has been explored with various arylamines and isatin derivatives, consistently providing the desired products in satisfactory yields. beilstein-journals.org
Table 3: Synthesis of Spiro[dihydropyridine-oxindole] via Three-Component Reaction Data generalized from the described procedure.
| Reactant 1 | Reactant 2 | Reactant 3 | Solvent | Temperature | Yield | Reference |
| Arylamine | Isatin | Cyclopentane-1,3-dione | Acetic Acid | Room Temperature | Satisfactory | researchgate.netbeilstein-journals.orgnih.gov |
Metal-Catalyzed and Organocatalyzed Syntheses
Modern synthetic strategies increasingly rely on metal-catalyzed and organocatalyzed reactions to achieve high efficiency and selectivity. While specific literature on the synthesis of 9-Ethyl-1-oxa-4-azaspiro[5.5]undecane is limited, analogous structures provide insight into potential synthetic routes.
Metal-catalyzed approaches for the construction of similar spirocyclic frameworks often involve intramolecular cyclization reactions. For instance, palladium-catalyzed intramolecular N-arylation has been a powerful tool for the synthesis of nitrogen-containing heterocycles. A plausible strategy for the 1-oxa-4-azaspiro[5.5]undecane core could involve a suitably functionalized piperidine derivative undergoing an intramolecular cyclization.
Organocatalysis offers a complementary approach, often providing excellent stereocontrol. Cascade reactions, where multiple bonds are formed in a single operation, are particularly attractive. For the synthesis of oxa-aza spirocycles, an organocatalyzed Michael addition followed by an intramolecular cyclization could be envisioned. For example, a chiral amine catalyst could be employed to facilitate the enantioselective addition of a nucleophile to an α,β-unsaturated carbonyl compound, setting the stage for the subsequent spirocyclization.
A notable example in the broader context of oxa-aza spirocycle synthesis is the Prins cascade cyclization, which has been utilized for the preparation of 1,9-dioxa-4-azaspiro[5.5]undecane derivatives. nih.gov This acid-catalyzed reaction involves the coupling of an aldehyde with a homoallylic alcohol, leading to the formation of the spirocyclic system. While this specific example leads to a dioxa-aza spirocycle, the underlying principle of a cascade cyclization could be adapted for the synthesis of the 1-oxa-4-azaspiro[5.5]undecane core.
Introduction of the 9-Ethyl Substituent
Strategies for Direct Ethylation at Position 9
Direct ethylation of a pre-formed 1-oxa-4-azaspiro[5.5]undecane scaffold at the 9-position would be an ideal and convergent approach. This would likely involve the deprotonation of the C-H bond at the 9-position, followed by quenching with an ethylating agent such as ethyl iodide or diethyl sulfate. The feasibility of this approach depends on the acidity of the proton at C-9, which is influenced by the surrounding functional groups. The presence of the adjacent nitrogen atom could facilitate deprotonation under suitable basic conditions.
Incorporation of Ethyl Group Precursors in Starting Materials
A more common and often more reliable strategy involves the use of starting materials that already contain the ethyl group or a precursor to it. For the synthesis of this compound, one of the piperidine rings could be constructed from a starting material bearing an ethyl group at the appropriate position. For example, a substituted piperidone with an ethyl group at the 3-position could serve as a key intermediate for the formation of the second heterocyclic ring.
Post-Cyclization Functionalization and Derivatization
If direct ethylation is not feasible, post-cyclization functionalization offers an alternative. This strategy would involve the introduction of a functional group at the 9-position of the spirocycle that can later be converted to an ethyl group. For instance, a carbonyl group could be introduced at the 9-position, which could then be subjected to a Wittig reaction with ethylidenetriphenylphosphorane, followed by reduction of the resulting double bond. Another approach could involve the introduction of a leaving group at the 9-position, which could then be displaced by an ethyl nucleophile, such as ethylmagnesium bromide in a copper-catalyzed coupling reaction.
Stereoselective Synthesis of this compound Enantiomers
The presence of a stereocenter at the spirocyclic junction (C-5) and at the 9-position necessitates the development of stereoselective synthetic methods to obtain enantiomerically pure forms of this compound.
Chiral Auxiliaries and Ligand-Controlled Methods
Chiral auxiliaries are powerful tools for controlling the stereochemical outcome of a reaction. scielo.org.mxsigmaaldrich.comwikipedia.org In the context of synthesizing this compound, a chiral auxiliary could be attached to one of the starting materials to direct the formation of the spirocyclic core in a diastereoselective manner. For example, an Evans oxazolidinone auxiliary could be used to control the stereochemistry of an alkylation reaction that introduces the ethyl group. wikipedia.org After the desired stereochemistry is established, the auxiliary can be removed.
Table 1: Common Chiral Auxiliaries and Their Applications
| Chiral Auxiliary | Typical Application | Removal Conditions |
|---|---|---|
| Evans Oxazolidinones | Aldol reactions, Alkylations | LiOH, H₂O₂ |
| (S)-(-)-1-Phenylethylamine | Asymmetric alkylation | Hydrogenolysis |
Ligand-controlled asymmetric catalysis provides an alternative and often more atom-economical approach. A chiral ligand can be used to modify a metal catalyst, creating a chiral environment that favors the formation of one enantiomer over the other. For the synthesis of the target molecule, a chiral phosphine ligand in combination with a transition metal catalyst, such as palladium or rhodium, could be employed to catalyze an asymmetric cyclization or a cross-coupling reaction. The development of such a method would be a significant advancement in the synthesis of this class of compounds.
Asymmetric Organocatalysis in Spirocyclic Formation
Asymmetric organocatalysis has emerged as a powerful tool for the synthesis of chiral compounds, offering an alternative to traditional metal-based catalysts. beilstein-journals.orgbeilstein-journals.org This approach utilizes small, chiral organic molecules to catalyze reactions enantioselectively, which is crucial for producing specific stereoisomers of pharmacologically active compounds. beilstein-journals.orgyoutube.com The development of this field, recognized with the 2021 Nobel Prize in Chemistry, has provided robust methods for creating complex chiral molecules. beilstein-journals.orgnih.gov
In the context of forming oxa-aza spirocyclic structures, organocatalysts can facilitate key bond-forming reactions with high stereocontrol. Catalysts such as L-proline and its derivatives are effective in activating substrates through the formation of enamine or iminium ion intermediates. youtube.comnih.gov These activation modes are central to various transformations, including Michael additions, aldol reactions, and Mannich reactions, which can be strategically employed to construct the spirocyclic framework. beilstein-journals.orgnih.gov For instance, the catalytic cycle for an organocatalyzed aldol reaction often begins with the condensation of a ketone with a secondary amine catalyst like L-proline to form a nucleophilic enamine intermediate. nih.gov This intermediate then attacks an aldehyde, leading to the formation of a new carbon-carbon bond with controlled stereochemistry. youtube.comnih.gov
The application of organocatalysis is particularly relevant for constructing the chiral quaternary carbon center that defines the spirocycle. The choice of catalyst and reaction conditions allows for high enantiomeric excess, typically yielding over 99% selectivity for the desired enantiomer. youtube.com
Table 1: Key Organocatalytic Activation Modes and Relevant Reactions
| Activation Mode | Catalyst Type | Key Reactions | Potential Application in Spirocycle Synthesis |
|---|---|---|---|
| Enamine Catalysis | Chiral secondary amines (e.g., L-Proline) | Aldol Reaction, Michael Addition, α-functionalization | Formation of C-C bonds to build the carbocyclic ring. |
| Iminium Catalysis | Chiral secondary amines (e.g., MacMillan catalysts) | Diels-Alder, 1,4-Conjugate Addition | Cycloaddition reactions to form heterocyclic rings. |
| Anion-Binding Catalysis | Thioureas, Squaramides | Pictet-Spengler reaction, Aza-Michael reactions | Facilitating cyclization and controlling stereochemistry through hydrogen bonding. beilstein-journals.org |
Diastereoselective Approaches
Diastereoselective synthesis is critical for controlling the three-dimensional arrangement of atoms in molecules with multiple stereocenters, such as this compound. These approaches aim to selectively form one diastereomer over all others.
One effective strategy is the use of annulation reactions. For example, a transition-metal-free [3 + 2] annulation of azadienes with haloalcohols has been developed for the regioselective synthesis of highly functionalized spiro-oxazolidines. researchgate.net This method demonstrates broad substrate scope and proceeds under mild conditions, offering a practical route to spirocyclic systems. researchgate.net By carefully selecting the starting materials and reaction conditions, such as the base and solvent, the stereochemical outcome of the cyclization can be controlled. researchgate.net
Another powerful technique is the aza-Prins reaction, which can provide a diastereospecific entry into related bicyclic piperidine systems. core.ac.uk This reaction typically involves the cyclization of an amine and an aldehyde, and its principles can be adapted for the construction of spirocyclic frameworks. The stereochemistry of the final product is often dictated by the geometry of the starting materials and the reaction mechanism, leading to a single diastereomer. core.ac.uk
Green Chemistry Principles in the Synthesis of 1-Oxa-4-azaspiro[5.5]undecane Derivatives
The integration of green chemistry principles into the synthesis of complex molecules like 1-oxa-4-azaspiro[5.5]undecane derivatives is a growing priority. mdpi.com These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. mdpi.com
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has become a cornerstone of green chemistry, offering significant advantages over conventional heating methods. nih.govwjarr.com By directly coupling energy with the solvent and reactant molecules, microwave irradiation leads to rapid heating, which can dramatically reduce reaction times from hours to minutes. nih.govnih.gov This technique often results in higher product yields, increased purity, and the ability to perform reactions under solvent-free conditions. nih.govwjarr.com
In the synthesis of heterocyclic compounds, microwave assistance has been successfully applied to various reactions, including cyclizations and multicomponent reactions. core.ac.uknih.gov For example, the aza-Prins reaction to form 3-azabicyclo[3.3.1]non-6-enes is effectively promoted by microwave irradiation. core.ac.uk Similarly, the synthesis of 1,3,4-oxadiazole derivatives, another class of heterocycles, is significantly enhanced by using microwave technology, which allows for shorter reaction times and improved yields. nih.govwjpr.net These examples highlight the potential of microwave-assisted methods for the efficient and rapid construction of the 1-oxa-4-azaspiro[5.5]undecane scaffold. wjarr.comnih.gov
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Heterocycles
| Reaction Type | Conventional Method | Microwave-Assisted Method | Reference |
|---|---|---|---|
| Quinoline Synthesis | Satisfactory yields (62-65%) | Excellent yields (92-97%) | nih.gov |
| 1,3,4-Oxadiazole Synthesis | Longer reaction times | 3-4 minute reaction time | nih.gov |
| Aza-Prins Cyclization | Typically hours | 1 hour reaction time | core.ac.uk |
Solvent-Free and Aqueous Media Reactions
A key goal of green chemistry is to reduce or eliminate the use of volatile and often toxic organic solvents. mdpi.com Performing reactions in aqueous media or under solvent-free conditions are highly effective strategies to achieve this. mdpi.com Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. mdpi.com
Solvent-free, or "neat," reactions are also highly efficient, as the microwave energy is absorbed directly by the reactants, often leading to enhanced reaction rates and selectivity. nih.govnih.gov For instance, the synthesis of certain quinoline derivatives was found to be most effective under neat conditions with microwave irradiation. nih.gov The use of grinding techniques in the presence of a solid catalyst, such as basic alumina, is another solvent-free approach that has been successfully used to synthesize 3,5-disubstituted-1,2,4-thiadiazoles in excellent yields within minutes. mdpi.com
Catalyst Selection for Sustainable Synthesis
The choice of catalyst is fundamental to developing sustainable synthetic processes. Green catalysts are characterized by their low toxicity, high abundance, and potential for recyclability. mdpi.com Organocatalysts, as discussed previously, are an excellent example as they are typically metal-free and derived from natural sources like amino acids or cinchona alkaloids. tum.de
In addition to organocatalysts, other sustainable options include the use of inexpensive and non-toxic catalysts like molecular iodine or heterogeneous catalysts such as montmorillonite K10 clay. mdpi.com These catalysts can often be easily recovered and reused, reducing waste and cost. Transition-metal-free reaction conditions are particularly desirable to avoid issues of metal toxicity in the final products, a significant concern in pharmaceutical manufacturing. researchgate.net The development of protocols using hypervalent iodine(III) as an inexpensive, metal-free catalyst for S-N bond formation further illustrates the trend towards more sustainable catalytic systems. mdpi.com
Advanced Structural Elucidation and Spectroscopic Characterization of 9 Ethyl 1 Oxa 4 Azaspiro 5.5 Undecane
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds in solution. For 9-Ethyl-1-oxa-4-azaspiro[5.5]undecane, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR techniques would be employed to map out its complex connectivity and stereochemistry.
1D (¹H, ¹³C) and 2D NMR Techniques for Connectivity Mapping
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the ethyl group and the spirocyclic framework. The ethyl group would present as a characteristic triplet for the methyl protons and a quartet for the methylene (B1212753) protons, with their coupling providing immediate evidence of this fragment. The protons on the two rings of the spiro-system would likely appear as complex multiplets due to spin-spin coupling and potential diastereotopicity arising from the chiral spirocenter.
The ¹³C NMR spectrum would complement the proton data by revealing the number of unique carbon environments. Key signals would include those for the spiro carbon, the carbons adjacent to the oxygen and nitrogen heteroatoms, the aliphatic carbons of the cyclohexane (B81311) ring, and the two carbons of the ethyl substituent.
To definitively establish the connectivity, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be crucial. A COSY spectrum would reveal proton-proton coupling networks, allowing for the tracing of the proton sequence within each ring. An HSQC spectrum would correlate each proton signal with its directly attached carbon, enabling the assignment of the carbon skeleton.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous structures and may vary in an experimental setting.)
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C2, C6 (O-CH₂) | 3.5 - 3.8 | 65 - 70 |
| C3, C5 (N-CH₂) | 2.7 - 3.0 | 50 - 55 |
| C7, C11 (CH₂) | 1.4 - 1.7 | 30 - 35 |
| C8, C10 (CH₂) | 1.4 - 1.7 | 30 - 35 |
| C9 (CH) | 1.8 - 2.1 | 35 - 40 |
| C-ethyl (CH₂) | 1.3 - 1.6 | 25 - 30 |
| C-ethyl (CH₃) | 0.8 - 1.1 | 10 - 15 |
| C-spiro | - | 75 - 80 |
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis
High-resolution mass spectrometry is critical for determining the elemental composition of a molecule and for gaining structural insights through the analysis of its fragmentation patterns.
Parent Ion Confirmation
HRMS analysis of this compound would be expected to show a prominent protonated molecular ion peak ([M+H]⁺) in the positive ion mode. The high mass accuracy of the measurement would allow for the confident determination of its elemental formula, C₁₁H₂₁NO.
Table 2: Predicted High-Resolution Mass Spectrometry Data
| Ion | Calculated m/z |
| [M]⁺ | 183.1623 |
| [M+H]⁺ | 184.1696 |
| [M+Na]⁺ | 206.1515 |
Diagnostic Fragmentation Pathways in Oxa-aza Spiro[5.5]undecanes
While specific fragmentation data for the title compound is not available, characteristic fragmentation pathways for related oxa-aza spirocyclic systems often involve ring-opening reactions initiated by the heteroatoms. A likely fragmentation pathway for this compound under electron ionization (EI) or collision-induced dissociation (CID) would involve the cleavage of the bonds adjacent to the nitrogen and oxygen atoms. The loss of the ethyl group from the cyclohexane ring would also be a probable fragmentation event. The analysis of these fragmentation patterns would provide valuable corroborating evidence for the proposed structure.
Single-Crystal X-ray Diffraction Analysis
The most definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction. This technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, offering an unambiguous picture of the molecular geometry and stereochemistry.
Should a suitable single crystal of this compound be obtained, X-ray diffraction analysis would unequivocally confirm its connectivity and provide precise details about the conformation of the two rings and the orientation of the ethyl substituent. This data would serve as the ultimate benchmark for validating the structural assignments made through spectroscopic methods. However, at present, there is no publicly available crystal structure for this specific compound.
Determination of Solid-State Molecular Structure
The definitive determination of the solid-state molecular structure of this compound would be achieved through single-crystal X-ray diffraction. This technique provides precise atomic coordinates, bond lengths, and bond angles, offering an unambiguous depiction of the molecule's three-dimensional arrangement in the crystalline state. The expected data from such an analysis would be presented as follows:
| Parameter | Expected Value/Range |
| Crystal System | To be determined |
| Space Group | To be determined |
| Unit Cell Dimensions (Å) | a = ?, b = ?, c = ? |
| Bond Lengths (Å) | C-C, C-N, C-O, C-H |
| Bond Angles (°) | To be determined |
| Torsion Angles (°) | To be determined |
This table represents a template for data that would be obtained from experimental analysis.
Absolute Configuration Assignment
For a chiral molecule like this compound, determining its absolute configuration is crucial. This is typically accomplished using anomalous dispersion effects in single-crystal X-ray diffraction, often expressed through the Flack parameter. A value close to zero would confirm the correct absolute configuration of the enantiomer being studied.
Intermolecular Interactions in Crystal Packing
An analysis of the crystal packing would reveal the non-covalent interactions that govern the supramolecular assembly of this compound in the solid state. These interactions, including hydrogen bonds and van der Waals forces, dictate the material's physical properties. The nature and geometry of these interactions would be systematically cataloged.
Vibrational Spectroscopy (Infrared and Raman)
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques for identifying functional groups and probing the conformational landscape of a molecule.
Characteristic Functional Group Frequencies
The vibrational spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups. The predicted frequencies for these vibrations are summarized below, based on established group frequency correlations. vscht.czlibretexts.orglibretexts.org
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C-H (Alkyl) | Stretching | 2850-3000 |
| C-N (Amine) | Stretching | 1020-1250 |
| C-O (Ether) | Stretching | 1070-1150 |
| N-H (Secondary Amine) | Stretching | 3300-3500 |
| N-H (Secondary Amine) | Bending | 1550-1650 |
| C-H | Bending | 1350-1480 |
This table is predictive and based on general spectroscopic principles. vscht.czlibretexts.orglibretexts.org
Conformational Insights from Vibrational Spectra
Subtle shifts in the vibrational frequencies, particularly in the fingerprint region (below 1500 cm⁻¹), can provide insights into the conformational isomers of this compound. A detailed analysis, often supported by computational modeling, would be necessary to assign specific spectral features to different conformers, such as chair-chair or chair-boat conformations of the piperidine (B6355638) and tetrahydropyran (B127337) rings.
Conformational Analysis and Dynamic Stereochemistry of 9 Ethyl 1 Oxa 4 Azaspiro 5.5 Undecane
Ring Conformations of the Spiro[5.5]undecane Core
Spiro compounds are a class of organic molecules where two or more rings are connected through a single shared atom, known as the spiro atom. numberanalytics.comnumberanalytics.com In 9-Ethyl-1-oxa-4-azaspiro[5.5]undecane, this central spiro atom is a quaternary carbon, linking a tetrahydropyran (B127337) ring and a piperidine (B6355638) ring.
Chair and Twist-Boat Conformations of Six-Membered Rings
The six-membered rings within the spiro[5.5]undecane framework, analogous to cyclohexane (B81311), predominantly adopt a chair conformation to minimize angular and torsional strain. This conformation places the substituents in either axial or equatorial positions. The chair form is significantly more stable than other possible conformations, such as the twist-boat. The twist-boat conformation is an intermediate in the process of ring inversion, a process that interconverts the two possible chair conformations. However, the energy barrier for this inversion is influenced by the structural constraints of the spiro system.
Impact of Heteroatoms (Oxygen and Nitrogen) on Conformational Preferences
The incorporation of oxygen and nitrogen atoms into the six-membered rings introduces specific electronic effects that significantly influence the conformational equilibrium. nih.gov These heteroatoms, with their lone pairs of electrons, lead to stereoelectronic effects that are not present in their carbocyclic counterparts.
Anomeric and Gauche Effects in Oxa-aza Systems
The anomeric effect is a stereoelectronic phenomenon that describes the tendency of an electronegative substituent at the anomeric carbon (the carbon adjacent to the ring oxygen) in a pyranose ring to prefer an axial orientation, despite the steric hindrance this may cause. scripps.edu In the tetrahydropyran ring of this compound, this effect arises from the stabilizing interaction between a non-bonding electron pair of the ring oxygen and the antibonding orbital (σ*) of the axial C-C bond at the spiro center. This can lead to a preference for conformations that might otherwise seem sterically unfavorable.
Similarly, gauche interactions involving the lone pairs of both the oxygen and nitrogen atoms play a crucial role. The generalized anomeric effect extends to systems with the X-C-Y-C fragment, where X and Y are heteroatoms like oxygen and nitrogen, favoring gauche conformations. scripps.edu
Nitrogen Inversion Barriers and Dynamics
The nitrogen atom in the piperidine ring undergoes a process known as pyramidal or nitrogen inversion. wikipedia.org This rapid oscillation involves the nitrogen atom and its substituents moving through a planar transition state, effectively inverting the stereochemistry at the nitrogen center. wikipedia.org For a chiral amine, this process can lead to racemization. wikipedia.org
The energy barrier for nitrogen inversion is influenced by several factors, including steric hindrance, angle strain, and electronic effects. wikipedia.orgmdpi.com In cyclic amines, the barrier can be different from their acyclic counterparts. For instance, the barrier in N-methylaziridine is significantly higher than in acyclic amines due to increased angle strain in the planar transition state. stackexchange.com While the inversion is generally rapid at room temperature for most simple amines, making the isolation of individual invertomers impossible, the dynamics are a key feature of the molecule's stereochemistry. wikipedia.org
| Compound | Inversion Barrier (kcal/mol) | Reference |
|---|---|---|
| Ammonia (NH₃) | 5.8 | wikipedia.org |
| Trimethylamine | 7.5 | stackexchange.com |
| Dibenzylmethylamine | 6.7 ± 0.2 | stackexchange.com |
| N-Methylaziridine | 19 ± 3 | stackexchange.com |
Stereochemical Descriptors and Chirality in Spirocyclic Systems
Spiro compounds can exhibit chirality due to their unique three-dimensional structure. numberanalytics.comcambridgescholars.com Chirality in these molecules can arise from the presence of traditional chiral centers within the rings or from the spiro atom itself. The spiro atom can be a stereocenter if the arrangement of the two rings and their substituents results in a molecule that is non-superimposable on its mirror image. numberanalytics.com
Chirality Elements in this compound
The primary source of chirality in this compound stems from the spirocyclic nature of its core structure. Spiro compounds, which consist of two rings connected by a single common atom (the spiro atom), can exhibit axial chirality if the rings are not planar and appropriately substituted. In the case of spiro[5.5]undecane systems, the two six-membered rings are typically in chair conformations, leading to a chiral arrangement.
The stereochemistry of spiranes with six-membered rings has been a subject of extensive study. The chirality of the parent spiro[5.5]undecane was recognized, though not initially explained by the classical Cahn-Ingold-Prelog rules for chiral centers. Later, the concept of helical and axial chirality was applied to these systems, providing a more complete description of their stereoisomerism. For instance, in related semiflexible spiranes, the C6-C9 axis can be considered a chiral element.
Resolution and Enantiomeric Purity Determination
The separation of the enantiomers of this compound is a critical step for the investigation of their individual properties. Chiral resolution is the process of separating a racemic mixture into its constituent enantiomers. Common methods for chiral resolution include:
Formation of diastereomeric salts: Reaction of the racemic amine with a chiral acid can lead to the formation of diastereomeric salts, which can often be separated by crystallization due to their different physical properties.
Chiral chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase is a powerful technique for both analytical and preparative-scale separation of enantiomers. The choice of the chiral stationary phase and the mobile phase is crucial for achieving good separation.
Once the enantiomers are separated, determining their enantiomeric purity is essential. This is typically accomplished using chiral HPLC or by spectroscopic methods in the presence of a chiral solvating or derivatizing agent. For example, the reaction of the separated enantiomers with a chiral derivatizing agent can produce diastereomers that are distinguishable by NMR spectroscopy, allowing for the quantification of the enantiomeric excess.
| Technique | Application in Stereochemical Analysis |
| Chiral HPLC | Separation of enantiomers; determination of enantiomeric purity. |
| NMR with Chiral Auxiliaries | Determination of enantiomeric excess by observing distinct signals for diastereomeric derivatives. |
| X-ray Crystallography | Absolute configuration determination of a single enantiomer. |
Experimental Probes for Conformational Dynamics
The six-membered rings in this compound are not static but undergo conformational changes, primarily through ring inversion (chair-chair interconversion). The presence of substituents can influence the rate and equilibrium of these conformational dynamics.
Variable Temperature NMR Spectroscopy
Variable temperature (VT) NMR spectroscopy is a powerful tool for studying the conformational dynamics of molecules. At room temperature, if the rate of conformational interconversion is fast on the NMR timescale, the observed NMR spectrum will show averaged signals for the different conformations. As the temperature is lowered, the rate of interconversion slows down.
At a certain temperature, known as the coalescence temperature (Tc), the signals for the individual conformers begin to broaden and merge. Below the coalescence temperature, if the interconversion is slow enough, separate signals for each conformer can be observed. By analyzing the changes in the NMR spectrum as a function of temperature, it is possible to determine the thermodynamic and kinetic parameters of the conformational equilibrium, such as the free energy of activation (ΔG‡) for the ring inversion process.
In analogous spiro compounds, VT-NMR experiments have revealed the coalescence of signals at low temperatures, allowing for the characterization of frozen diastereoisomers and the differentiation between axial and equatorial protons.
Chiroptical Methods for Conformational Analysis (e.g., Electronic Circular Dichroism)
Chiroptical methods, such as electronic circular dichroism (ECD), provide information about the three-dimensional structure of chiral molecules. ECD measures the differential absorption of left and right circularly polarized light by a chiral sample. The resulting ECD spectrum is highly sensitive to the stereochemistry of the molecule, including its absolute configuration and conformation.
Theoretical and Computational Studies of 9 Ethyl 1 Oxa 4 Azaspiro 5.5 Undecane
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of 9-Ethyl-1-oxa-4-azaspiro[5.5]undecane from first principles. These methods offer a detailed picture of the molecule at the atomic level.
Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it well-suited for a molecule of this size. DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms, a process known as geometry optimization. For this compound, this would involve finding the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule.
Once the optimized geometry is obtained, a wealth of electronic properties can be calculated. These properties are critical for understanding the reactivity and intermolecular interactions of the compound.
Table 1: Calculated Electronic Properties of this compound using DFT
| Property | Description | Predicted Value |
| Dipole Moment | A measure of the overall polarity of the molecule. | 2.5 D |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital, related to the ability to donate electrons. | -6.8 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital, related to the ability to accept electrons. | 1.2 eV |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO, an indicator of chemical reactivity and electronic stability. | 8.0 eV |
| Electron Density Distribution | Shows the regions of the molecule that are electron-rich or electron-poor, indicating likely sites for electrophilic or nucleophilic attack. | The oxygen and nitrogen atoms are regions of high electron density. |
| Electrostatic Potential Map | A visual representation of the charge distribution on the molecule's surface, highlighting areas prone to electrostatic interactions. | Negative potential is localized around the heteroatoms, while positive potential is associated with the hydrogen atoms. |
Note: The values in this table are hypothetical and representative of what would be expected from DFT calculations.
For even greater accuracy, particularly for specific properties or regions of the potential energy surface, ab initio methods can be employed. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide benchmark-quality data. These high-accuracy calculations are often used to validate the results from DFT and to investigate subtle electronic effects that may be important for the molecule's function. For this compound, ab initio calculations could be used to precisely determine the energy barriers for conformational changes.
The presence of two six-membered rings and an ethyl substituent gives rise to a complex conformational landscape for this compound. The piperidine (B6355638) ring can adopt chair, boat, and twist-boat conformations, as can the tetrahydropyran (B127337) ring. Furthermore, the ethyl group can exist in different rotational orientations (rotamers).
Table 2: Relative Energies of Key Conformers of this compound
| Conformer | Ring Conformations | Ethyl Group Orientation | Relative Energy (kcal/mol) |
| 1 | Chair-Chair | Equatorial | 0.0 (most stable) |
| 2 | Chair-Chair | Axial | 2.1 |
| 3 | Boat-Chair | Equatorial | 5.8 |
| 4 | Chair-Boat | Equatorial | 6.5 |
Note: The values in this table are illustrative and represent a plausible outcome of conformational analysis.
Molecular Dynamics (MD) Simulations
While quantum chemical calculations provide a static picture of the molecule, Molecular Dynamics (MD) simulations allow for the study of its dynamic behavior over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can reveal how the molecule moves, flexes, and changes shape at finite temperatures.
MD simulations are particularly useful for exploring the vast conformational space of a flexible molecule like this compound. By simulating the molecule for a sufficient length of time, it is possible to observe transitions between different conformational states. This provides a more realistic picture of the molecule's behavior in a real-world environment, such as in solution, where it is constantly in motion. The results of these simulations can be used to generate a statistical representation of the conformational preferences of the molecule.
A key aspect of the dynamics of this compound is the potential for the six-membered rings to undergo "ring flipping," a process where a chair conformation inverts into the opposite chair conformation. MD simulations can directly model this process and allow for the calculation of the free energy barrier associated with it. Similarly, the rotation of the ethyl group around its bond to the piperidine ring is another important dynamic process that can be studied in detail using MD. Understanding the timescales and energy barriers of these motions is crucial for a complete picture of the molecule's flexibility and how it might interact with other molecules.
Simulated Spectroscopic Properties
In the absence of direct experimental spectroscopic data for this compound, computational methods serve as a powerful tool for predicting its spectral characteristics. Density Functional Theory (DFT) is a commonly employed method for simulating spectroscopic properties with a reasonable degree of accuracy. By calculating the optimized molecular geometry, electronic structure, and vibrational frequencies, it is possible to generate theoretical representations of its Nuclear Magnetic Resonance (NMR) and infrared (IR) spectra. These simulations are invaluable for anticipating the compound's spectroscopic signature, aiding in its potential identification, and providing a basis for the interpretation of future experimental data.
Prediction of Spectroscopic Parameters
Theoretical predictions of spectroscopic parameters for this compound rely on computational chemistry to model its behavior in spectroscopic experiments. These predictions are crucial for understanding the compound's structural features and for assigning signals in experimentally obtained spectra.
Computational NMR Chemical Shift Prediction
The prediction of ¹H and ¹³C NMR chemical shifts is a cornerstone of computational spectroscopy for structural elucidation. researchgate.net Methodologies such as DFT, often using the B3LYP functional with a basis set like 6-31G(d,p), can provide theoretical chemical shift values. psgcas.ac.in These calculations are typically performed on the optimized geometry of the molecule in a simulated solvent to mimic experimental conditions. The resulting data, as presented in the hypothetical table below, can be correlated with expected chemical environments within the molecule. For instance, protons and carbons adjacent to the nitrogen and oxygen heteroatoms are expected to be deshielded and thus resonate at a higher chemical shift (downfield). The ethyl group's protons and carbons would exhibit characteristic splitting patterns and chemical shifts.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This data is hypothetical and for illustrative purposes.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| -CH₂- (ethyl) | 1.45 (q) | 28.5 |
| -CH₃ (ethyl) | 0.95 (t) | 12.3 |
| -CH- (position 9) | 2.80 (m) | 55.2 |
| -CH₂- (piperidine ring, adjacent to N) | 3.10 (m) | 48.9 |
| -CH₂- (piperidine ring) | 1.60-1.80 (m) | 30.1, 35.4 |
| -CH₂- (tetrahydropyran ring, adjacent to O) | 3.75 (t) | 65.7 |
| -CH₂- (tetrahydropyran ring) | 1.50-1.70 (m) | 25.8, 29.6 |
| Spiro Carbon | - | 98.5 |
Simulated Vibrational Spectra for Assignment
Theoretical vibrational spectroscopy, particularly infrared (IR) spectroscopy, can be simulated to understand the molecule's vibrational modes. nih.gov These simulations, typically performed using DFT, calculate the frequencies and intensities of the vibrational modes of the molecule in its ground state. The resulting theoretical spectrum can be used to assign specific absorption bands to the stretching, bending, and torsional motions of the molecule's functional groups. For this compound, key predicted vibrational frequencies would include C-H stretching of the alkyl groups, C-N and C-O stretching of the heterocyclic rings, and various bending and rocking modes.
Table 2: Predicted Key Vibrational Frequencies for this compound This data is hypothetical and for illustrative purposes.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
|---|---|---|
| C-H Stretch (Aliphatic) | 2850-2960 | Strong |
| C-O Stretch (Ether) | 1080-1150 | Strong |
| C-N Stretch (Amine) | 1180-1250 | Medium |
| CH₂ Bend | 1450-1470 | Medium |
| C-C Stretch | 1000-1200 | Medium-Weak |
Reaction Mechanism Elucidation and Transition State Analysis
Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, including the formation of complex molecules like this compound. Through the calculation of potential energy surfaces, reaction pathways can be mapped, and transition states can be identified and characterized.
Computational Study of Spirocyclization Pathways
The formation of the 1-oxa-4-azaspiro[5.5]undecane core likely proceeds through a spirocyclization reaction. One plausible pathway for analogous systems is the Prins cyclization. osi.lv A computational study of this pathway for this compound would involve modeling the reaction of a suitable precursor, such as an amino-alcohol with an aldehyde or ketone. DFT calculations could be employed to determine the geometries and energies of reactants, intermediates, transition states, and products. The activation energies for different potential pathways could be calculated to determine the most favorable reaction mechanism. The role of catalysts, such as Brønsted or Lewis acids, in lowering the activation barriers could also be investigated computationally.
Understanding Selectivity in Synthetic Transformations
In the synthesis of this compound, stereoselectivity is a key consideration due to the presence of a stereocenter at position 9. Computational methods can be used to understand and predict the stereochemical outcome of the spirocyclization reaction. By calculating the energies of the transition states leading to different stereoisomers, the diastereoselectivity or enantioselectivity of the reaction can be predicted. For example, the approach of the reactants and the conformation of the transition state can be modeled to explain why one stereoisomer is formed preferentially over another. These computational insights are valuable for designing synthetic strategies that yield the desired stereoisomer with high purity.
In Silico Modeling of Molecular Interactions
In silico modeling encompasses a range of computational techniques used to simulate the interactions between a ligand, such as this compound, and a biological macromolecule, typically a protein. These methods are crucial for predicting the binding mode and affinity of a compound, thereby guiding the design of more potent and selective drug candidates.
The interactions between a ligand and its protein scaffold are multifaceted, involving a combination of electrostatic and van der Waals forces. For a molecule like this compound, several key interactions can be hypothesized based on its structural features and studies of similar compounds.
The nitrogen and oxygen atoms within the 1-oxa-4-azaspiro[5.5]undecane core are potential hydrogen bond acceptors and donors. The oxygen atom in the tetrahydropyran ring and the nitrogen atom at the 4-position can form hydrogen bonds with amino acid residues such as serine, threonine, and tyrosine, which possess hydroxyl groups, or with the backbone amide protons of the protein. The secondary amine at the 4-position can also act as a hydrogen bond donor.
The spirocyclic nature of the scaffold imparts a rigid, three-dimensional conformation. This pre-organized structure can reduce the entropic penalty upon binding to a receptor, potentially leading to higher binding affinity compared to more flexible, linear molecules.
A hypothetical breakdown of the potential interactions is presented in the table below:
| Interaction Type | Potential Interacting Group on Ligand | Potential Interacting Amino Acid Residues |
| Hydrogen Bond (Acceptor) | Oxygen at position 1, Nitrogen at position 4 | Serine, Threonine, Tyrosine, Asparagine, Glutamine |
| Hydrogen Bond (Donor) | Nitrogen at position 4 | Aspartate, Glutamate, Main-chain carbonyls |
| Hydrophobic Interactions | Ethyl group at position 9, Cyclohexane (B81311) ring, Tetrahydropyran ring | Leucine, Isoleucine, Valine, Phenylalanine, Alanine |
| Van der Waals Forces | Entire molecule | All proximal amino acid residues |
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov This method is widely used to understand the conformational fitting of a molecule within the active site of a protein. For this compound, a typical molecular docking workflow would involve several key steps.
First, a three-dimensional structure of the target protein is obtained, often from a repository like the Protein Data Bank (PDB). The ligand, this compound, would be built and its energy minimized using computational chemistry software. The binding site on the protein is then defined, and a docking algorithm is used to generate a series of possible binding poses for the ligand within this site.
Each of these poses is then evaluated using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). The scoring function takes into account the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, as well as the internal energy of the ligand. The pose with the best score is considered the most likely binding conformation.
Studies on related spirocyclic compounds have successfully employed molecular docking to elucidate their binding modes. For instance, derivatives of 1-oxa-9-azaspiro[5.5]undecane were optimized as antituberculosis agents with the aid of molecular docking to understand their interaction with the MmpL3 protein of M. tuberculosis. osi.lv Similarly, 1-oxa-4,9-diazaspiro[5.5]undecane derivatives have been investigated as soluble epoxide hydrolase inhibitors, with docking studies presumably guiding the structure-activity relationship analysis. nih.gov
A hypothetical summary of a docking study for this compound is presented below. This table illustrates the kind of data that would be generated in such a study.
| Parameter | Description | Hypothetical Value |
| Target Protein | The biological macromolecule of interest. | e.g., A specific kinase or receptor |
| Docking Software | The program used to perform the docking simulation. | e.g., AutoDock, Glide, GOLD |
| Binding Affinity | The predicted free energy of binding. | e.g., -8.5 kcal/mol |
| Key Interacting Residues | Amino acids in the binding pocket forming significant interactions. | e.g., Tyr123, Leu201, Asp203 |
| Hydrogen Bonds | Specific hydrogen bonding interactions observed. | e.g., N4-H with Asp203; O1 with Tyr123 |
| Hydrophobic Contacts | Key hydrophobic interactions. | e.g., Ethyl group with Leu201 |
It is important to emphasize that while these computational models provide valuable insights, they are predictive in nature and require experimental validation.
Chemical Reactivity and Transformations of 9 Ethyl 1 Oxa 4 Azaspiro 5.5 Undecane
Functionalization Reactions at the Spirocenter and Peripheral Sites
Functionalization of 9-Ethyl-1-oxa-4-azaspiro[5.5]undecane can be targeted at several positions, allowing for the synthesis of a diverse range of derivatives. These modifications can occur at the ethyl group, the nitrogen atom, or the oxane ring.
Modification of the Ethyl Group at Position 9
While direct functionalization of the ethyl group at the C9 position of the 1-oxa-4-azaspiro[5.5]undecane core is not extensively documented in dedicated studies of this specific molecule, the reactivity of such alkyl substituents on heterocyclic systems is governed by general principles of organic chemistry. Potential transformations would likely involve free-radical reactions or metallation-based approaches.
Common strategies for the modification of alkyl groups on heterocyclic scaffolds include:
Free-Radical Halogenation: Under UV irradiation or in the presence of a radical initiator, the ethyl group could undergo halogenation, preferentially at the methylene (B1212753) position (α to the cyclohexane (B81311) ring) due to the greater stability of the resulting secondary radical. This would introduce a handle for subsequent nucleophilic substitution reactions.
Oxidation: Strong oxidizing agents could potentially oxidize the ethyl group. Depending on the reaction conditions, this could lead to the formation of a hydroxyl group, a ketone, or cleavage of the C-C bond.
Metallation: The use of strong bases, such as organolithium reagents, could potentially deprotonate the ethyl group, although this is a challenging transformation due to the acidity of the N-H proton. If successful, the resulting carbanion could be trapped with various electrophiles.
These potential reactions are summarized in the table below.
| Reaction Type | Reagents and Conditions | Potential Product |
| Free-Radical Bromination | N-Bromosuccinimide (NBS), Benzoyl Peroxide (BPO), CCl4, heat/light | 9-(1-Bromoethyl)-1-oxa-4-azaspiro[5.5]undecane |
| Hydroxylation | (Not readily achieved directly) | 9-(1-Hydroxyethyl)-1-oxa-4-azaspiro[5.5]undecane |
| Deprotonation/Alkylation | n-BuLi, TMEDA; then R-X | (Requires prior N-protection) |
Reactions at the Nitrogen Atom (e.g., Alkylation, Acylation)
The secondary amine at the N4 position is the most reactive site for functionalization in this compound. It readily undergoes reactions typical of secondary amines, such as alkylation and acylation. These transformations are widely reported for analogous 1-oxa-4,9-diazaspiro[5.5]undecane systems. acs.org
N-Alkylation: The nitrogen atom can be alkylated using various alkylating agents, such as alkyl halides or sulfates, in the presence of a base to neutralize the acid generated during the reaction. This reaction introduces a substituent on the nitrogen atom. For instance, Boc-deprotection of related spirocyclic compounds followed by N-alkylation provides target compounds in good yields. acs.org
N-Acylation: Acylation of the nitrogen atom can be achieved using acyl halides or anhydrides. This reaction forms an amide linkage and is often performed in the presence of a base to scavenge the acid byproduct. In the synthesis of related compounds, acylation has been performed using acyl halides like 2-chloropropionyl chloride. acs.org Acylation can also be carried out under biphasic system conditions (e.g., ethyl acetate-water) to optimize reaction outcomes. acs.org
The following table summarizes these key reactions at the nitrogen atom.
| Reaction Type | Reagent | Product Class |
| N-Alkylation | Alkyl halide (e.g., R-Br) | Tertiary amine |
| N-Acylation | Acyl chloride (e.g., R-COCl) | Amide |
| N-Arylation | Aryl halide (e.g., Ar-X) with Pd or Cu catalyst | N-Aryl amine |
Functionalization of the Oxane Ring System
The oxane ring of this compound is generally unreactive due to the stability of the saturated ether linkage. Functionalization of this ring typically requires harsh conditions or specific activation methods that are not commonly employed for this class of molecules. Potential, albeit challenging, transformations could include:
Ring-Opening: Under strongly acidic conditions, the ether oxygen could be protonated, making the adjacent carbon atoms susceptible to nucleophilic attack, leading to ring opening.
Free-Radical Reactions: In a manner similar to the ethyl group, the methylene groups of the oxane ring could undergo free-radical halogenation, though this would likely be unselective.
Oxidation: Oxidation adjacent to the ether oxygen (at C2 or C5) is a possibility with specialized reagents but is a difficult transformation to control.
Ring-Opening and Ring-Rearrangement Reactions of the Spiro[5.5]undecane Core
The spiro[5.5]undecane core of this compound is a thermodynamically stable system and is not prone to ring-opening or rearrangement reactions under normal conditions. The stability arises from the presence of two six-membered rings, which can adopt low-energy chair conformations.
However, under forcing conditions, cleavage of the C-O or C-N bonds could occur. For example, treatment with very strong acids at high temperatures could lead to the protonation of the ether oxygen or the amine nitrogen, followed by nucleophilic attack and ring cleavage. Similarly, reductive cleavage using reagents like lithium aluminum hydride is a possibility, though this would likely be a high-energy process.
Rearrangement reactions of the spirocyclic core are not commonly observed. The stability of the spiro[5.5] system disfavors rearrangements that would lead to more strained ring systems. While highly strained spirocycles, such as oxaspiro[2.3]hexanes, can undergo facile ring expansion, the 1-oxa-4-azaspiro[5.5]undecane system does not possess the requisite ring strain for such transformations. nih.gov
Heteroatom-Directed Reactivity
The presence of both an oxygen and a nitrogen atom in the spirocyclic framework can influence the reactivity of the molecule by directing incoming reagents.
Oxygen-Directed Transformations
The ether oxygen of the oxane ring can act as a directing group in certain reactions, although its directing ability is weaker than that of a hydroxyl group. The lone pairs of the oxygen atom can coordinate to Lewis acids, potentially activating adjacent positions for reaction.
One potential area of oxygen-directed reactivity is in metal-catalyzed C-H activation. While not specifically reported for this molecule, in other systems, an ether oxygen can direct a transition metal catalyst to a nearby C-H bond, allowing for its functionalization.
Another possibility is in reactions involving electrophiles. The oxygen atom's electron-donating inductive effect could subtly influence the regioselectivity of reactions on the cyclohexane ring, though this effect is likely to be minor compared to other electronic and steric factors.
Nitrogen-Directed Transformations
The secondary amine in the this compound scaffold is a key functional group that directs its chemical reactivity. This nitrogen atom can readily undergo a range of transformations, allowing for the introduction of diverse substituents and the construction of more complex molecular architectures. Common nitrogen-directed transformations for this scaffold include N-acylation, N-alkylation, and N-arylation.
N-Acylation: The reaction of the secondary amine with acylating agents such as acyl chlorides or anhydrides leads to the formation of amide derivatives. This transformation is fundamental in creating libraries of compounds for structure-activity relationship (SAR) studies.
N-Alkylation: Introduction of alkyl groups onto the nitrogen atom can be achieved through reactions with alkyl halides or via reductive amination. This modification can influence the steric and electronic properties of the molecule, which can be critical for its biological activity.
N-Arylation: The formation of a carbon-nitrogen bond with an aromatic ring, typically through transition-metal-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination, allows for the incorporation of aryl moieties. This can significantly expand the chemical diversity of the derivatives.
A summary of representative nitrogen-directed transformations is presented below:
| Transformation | Reagents and Conditions | Product Class |
| N-Acylation | Acyl chloride, base (e.g., triethylamine), CH₂Cl₂ | Amides |
| N-Alkylation | Alkyl halide, base (e.g., K₂CO₃), acetonitrile | Tertiary amines |
| N-Arylation | Aryl halide, Palladium catalyst, base, toluene | N-Aryl amines |
| Reductive Amination | Aldehyde or ketone, reducing agent (e.g., NaBH(OAc)₃) | Tertiary amines |
| Sulfonylation | Sulfonyl chloride, base (e.g., pyridine) | Sulfonamides |
Derivatization Strategies for Exploration of Chemical Space
The 1-oxa-4-azaspiro[5.5]undecane scaffold, including the 9-ethyl derivative, is an attractive core for the development of compound libraries aimed at identifying new bioactive molecules. Derivatization strategies are employed to systematically explore the chemical space around this central structure.
Combinatorial Chemistry Approaches
Combinatorial chemistry provides a powerful platform for the rapid synthesis of a large number of derivatives from a common scaffold. For the this compound core, a combinatorial approach would typically involve the parallel synthesis of analogs by reacting the nitrogen atom with a diverse set of building blocks.
For instance, a library of amides can be generated by reacting the parent scaffold with a collection of different carboxylic acids (or their activated forms). Similarly, a library of tertiary amines can be synthesized through reductive amination with a variety of aldehydes and ketones. The efficiency of combinatorial synthesis allows for the creation of extensive libraries that can be screened for biological activity, accelerating the discovery of lead compounds.
An illustrative combinatorial library design is outlined below:
| Scaffold | Building Block Set A (Acyl Chlorides) | Building Block Set B (Alkyl Halides) |
| This compound | R¹-COCl, R²-COCl, R³-COCl... | R⁴-Br, R⁵-Br, R⁶-Br... |
Library Synthesis Based on the 1-Oxa-4-azaspiro[5.5]undecane Scaffold
The synthesis of focused libraries based on the 1-oxa-4-azaspiro[5.5]undecane scaffold has been a key strategy in the discovery of potent and selective modulators of various biological targets. These libraries are often designed to probe specific interactions with a target protein, with modifications at the nitrogen atom playing a crucial role in optimizing potency, selectivity, and pharmacokinetic properties.
Research in areas such as inhibitors of soluble epoxide hydrolase (sEH) and ligands for sigma receptors has demonstrated the utility of this scaffold in medicinal chemistry. nih.govnih.gov In these studies, libraries of urea, amide, and sulfonamide derivatives have been synthesized and evaluated. The general approach involves the initial synthesis of the core spirocyclic amine, followed by its derivatization to introduce a wide range of functional groups. The choice of building blocks is often guided by computational modeling and an understanding of the target's binding site.
The following table summarizes the types of libraries that can be generated from the 1-oxa-4-azaspiro[5.5]undecane scaffold:
| Library Type | Key Reaction | Diversity Elements |
| Amide Library | N-Acylation | Diverse carboxylic acids |
| Urea/Thiourea Library | Reaction with isocyanates/isothiocyanates | Diverse isocyanates/isothiocyanates |
| Sulfonamide Library | N-Sulfonylation | Diverse sulfonyl chlorides |
| Tertiary Amine Library | N-Alkylation/Reductive Amination | Diverse alkyl halides/carbonyl compounds |
Advanced Research Avenues and Future Perspectives in Spiro 5.5 Undecane Chemistry
9-Ethyl-1-oxa-4-azaspiro[5.5]undecane as a Building Block in Complex Chemical Synthesis
While specific literature on this compound as a synthetic building block is limited, the broader 1-oxa-4-azaspiro[5.5]undecane scaffold represents a valuable starting point for constructing more complex molecules. Its utility lies in its bifunctional nature, containing both a secondary amine and an ether linkage within a conformationally restricted spirocyclic system. This structure can serve as a core upon which additional complexity and functionality can be built.
Research on analogous structures, such as 1-oxa-9-azaspiro[5.5]undecane and 1-oxa-4,9-diazaspiro[5.5]undecane, demonstrates the potential of these scaffolds. osi.lvnih.gov For instance, derivatives of 1-oxa-9-azaspiro[5.5]undecane have been used to synthesize novel compounds with antituberculosis activity. osi.lv Similarly, the 1-oxa-4,9-diazaspiro[5.5]undecane core has been integral in developing potent inhibitors of soluble epoxide hydrolase, identified as potential treatments for chronic kidney disease. nih.gov
The synthetic utility of the this compound scaffold would likely involve reactions targeting the secondary amine at the 4-position. This site allows for a variety of chemical transformations, including:
N-Alkylation and N-Arylation: Introducing diverse substituents to explore structure-activity relationships (SAR).
Acylation/Sulfonylation: Forming amide or sulfonamide linkages to connect the spirocyclic core to other pharmacophores or functional groups. researchgate.net
Reductive Amination: Coupling with aldehydes or ketones to build more elaborate side chains.
These transformations would allow chemists to use this compound as a rigid, three-dimensional scaffold to orient appended functional groups in specific vectors, a key strategy in modern drug design. tandfonline.com
Design and Synthesis of Novel Derivatives with Tailored Molecular Architectures
The design of novel derivatives based on the 1-oxa-4-azaspiro[5.5]undecane core is a promising avenue for discovering compounds with unique properties. The goal is to create tailored molecular architectures that can precisely fit into the binding pockets of biological targets like enzymes or receptors. The spirocyclic framework is advantageous as it reduces conformational flexibility and presents substituents in well-defined spatial orientations. nih.govresearchgate.net
The synthesis of such derivatives often starts with the core spirocycle, which is then elaborated. For example, a study on 1-oxa-4-azaspiro researchgate.netresearchgate.netdeca-6,9-diene-3,8-dione derivatives (a related spiro[4.5] system) involved a multi-step synthesis starting from p-aminophenol and glycolic acid, followed by modifications to tune the compound's reactivity and biological activity. nih.gov This approach highlights a common strategy: synthesizing a core spirocycle and then employing various reactions to create a library of analogues for screening. nih.gov
Key strategies for designing derivatives of this compound would include:
Stereocontrolled Synthesis: The spiro carbon is a quaternary stereocenter. Developing enantioselective synthetic routes is crucial, as different stereoisomers can have vastly different biological activities.
Peripheral Modification: Attaching various functional groups (e.g., hydrogen bond donors/acceptors, lipophilic/hydrophilic moieties) to the nitrogen atom or other positions on the rings.
Bioisosteric Replacement: Replacing parts of the molecule with other groups that have similar physical or chemical properties to enhance potency or improve pharmacokinetic profiles.
The increasing availability of diverse spirocyclic building blocks is making these complex structures more accessible for medicinal chemists to incorporate into drug discovery programs. researchgate.net
Methodological Advancements in Spirocyclic Synthesis
The synthesis of spirocycles, once considered a significant challenge due to the difficulty of constructing the quaternary spiro center, has seen remarkable progress. tandfonline.comnih.gov These advancements are critical for accessing compounds like this compound and its derivatives efficiently and sustainably.
Modern synthetic methods are increasingly focused on efficiency, selectivity, and environmental friendliness. Notable advancements relevant to the synthesis of spiro[5.5]undecane systems include:
Microwave-Assisted Organic Synthesis (MAOS): This technique uses microwave irradiation to dramatically reduce reaction times and often improve yields. For example, the synthesis of a 7,11-bis(4-fluorophenyl)-3,3-dimethylspiro[5.5]undecane-1,5,9-trione was achieved in 15-20 minutes with a 98% yield using microwave heating, compared to 2-3 hours via conventional methods. dergipark.org.tr This offers a rapid and efficient way to produce complex spirocyclic molecules. dergipark.org.trresearchgate.net
Lewis Acid Catalysis: Lewis acids have been used to promote stereoselective spiroannulation reactions, providing a pathway to control the three-dimensional structure of spiro[5.5]undecane systems. banglajol.info One-pot procedures involving Michael additions catalyzed by Lewis acids offer an efficient route to highly functionalized spiro compounds. banglajol.info
Organocatalysis: The use of small organic molecules as catalysts has revolutionized asymmetric synthesis. Enantioselective methods using organocatalysts have become increasingly common for the synthesis of spirocycles, addressing the critical need for stereochemical control. rsc.org
Multicomponent Domino Reactions: These reactions combine three or more starting materials in a single step to form complex products, minimizing waste and improving step economy. A green synthesis of spiro compounds was developed using a microwave-assisted domino reaction catalyzed by an ionic liquid. nih.gov
These evolving methodologies are making the synthesis of complex spirocycles more practical, enabling broader exploration of their chemical and biological potential.
| Method | Key Advantages | Example Application | Reference |
|---|---|---|---|
| Microwave-Assisted Synthesis | Reduced reaction time, improved yields, energy efficiency. | Synthesis of spiro[5.5]undecane-1,5,9-triones. | dergipark.org.tr |
| Lewis Acid Catalysis | Stereoselectivity, efficient one-pot synthesis. | Stereoselective synthesis of spiro[5.5]undecane systems. | banglajol.info |
| Organocatalysis | Enantioselectivity, metal-free conditions. | Asymmetric synthesis of various spirocycles. | rsc.org |
| Multicomponent Domino Reactions | High efficiency, atom economy, reduced waste. | Green synthesis of spiro-oxindoles. | nih.gov |
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry, where reactions are run in a continuously flowing stream rather than in a flask, is emerging as a powerful technology for chemical synthesis. spirochem.com It offers significant advantages over traditional batch processing, including enhanced safety, precise control over reaction parameters (temperature, pressure, residence time), and improved scalability. spirochem.comneuroquantology.com
The integration of flow chemistry with automated platforms is set to revolutionize the synthesis of complex molecules like spiro[5.5]undecanes. This approach allows for:
Rapid Reaction Optimization: Automated systems can quickly vary reaction conditions to find the optimal parameters for yield and purity.
Improved Safety: Hazardous or highly energetic reactions can be performed more safely on a small scale within the enclosed environment of a flow reactor. nih.govresearchgate.net
On-Demand Synthesis: Flow systems can be used to produce compounds as needed, from laboratory-scale experimentation to larger-scale production, without extensive re-optimization. spirochem.com
Flow chemistry is particularly valuable in process research and development (PR&D) for pharmaceuticals, where it can accelerate the path from discovery to production. spirochem.comneuroquantology.com The application of these automated platforms to spirocycle synthesis will enable the rapid generation of compound libraries for screening and facilitate the efficient scale-up of promising drug candidates. neuroquantology.com
Outlook for Further Academic Exploration of the Spiro[5.5]undecane System
The future of academic research on the spiro[5.5]undecane system and related spirocycles is bright, driven by the persistent need for novel molecular scaffolds in drug discovery and materials science. molport.comresearchgate.net Several key trends are expected to shape the field.
Exploration of Uncharted Chemical Space: Medicinal chemists are increasingly focused on moving away from flat, aromatic molecules towards more three-dimensional structures. Spirocycles are ideal for this "escape from flatland," offering structural novelty and the potential for improved drug-like properties. molport.comresearchgate.net
Focus on Sustainable and Green Chemistry: There is a growing emphasis on developing environmentally friendly synthetic methods. Future research will likely focus on catalysis (e.g., biocatalysis, organocatalysis), the use of greener solvents, and energy-efficient techniques like microwave and flow synthesis. molport.comnih.gov
Integration of Computational and Synthetic Chemistry: Computational tools, including AI and machine learning, will play a larger role in designing novel spirocyclic derivatives with desired properties and in predicting synthetic routes. researchgate.net This synergy will accelerate the discovery and optimization process.
Development of Novel Biological Probes and Therapeutics: The unique conformational properties of spiro[5.5]undecanes make them excellent scaffolds for developing highly selective probes to study biological processes and for designing next-generation therapeutics for a range of diseases, including cancer, and infectious and neurological disorders. researchgate.netdergipark.org.tr
The development of robust and versatile synthetic methodologies will remain a cornerstone of this field, as the ability to readily access stereochemically complex spirocycles is essential for unlocking their full potential. tandfonline.com As synthetic barriers continue to be overcome, the spiro[5.5]undecane system is poised to become an increasingly important structural motif in chemical and biomedical research.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
